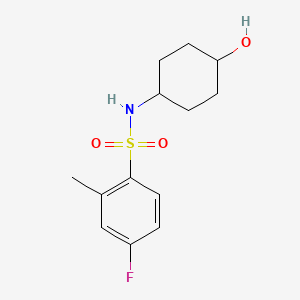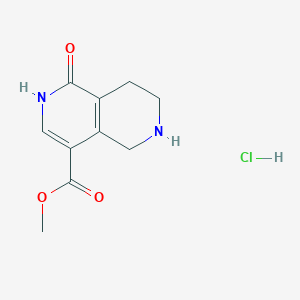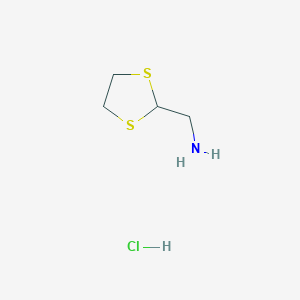
5-(2,4-Dichlorophenoxy)-3,6-diphenyl-1,2,4-triazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Triclosan is a broad-spectrum antimicrobial agent present in some personal care products such as soaps, sanitizers, and skin creams . It is an endocrine-disrupting compound and its increasing presence in water resources and in biosolid-amended soils used in farming, its potential for bioaccumulation in fatty tissues, and toxicity in aquatic organisms are a cause for concern to human and environmental health .
Molecular Structure Analysis
The molecular formula for Triclosan is C12H7Cl3O2 and its molecular weight is 289.6 g/mol . The structure consists of a phenol group substituted at C-5 by a chloro group and at C-2 by a 2,4-dichlorophenoxy group .
Chemical Reactions Analysis
Triclosan has been reported to undergo various degradation processes, including hydroxylation and dechlorination .
Physical And Chemical Properties Analysis
Triclosan is a white to yellow powder with a melting point of 140.5 °C and a solubility in water of 900 mg/L . Its lipophilicity suggests bioaccumulation in fatty tissues .
Mécanisme D'action
Target of Action
It is known that compounds with similar structures, such as 2,4-dichlorophenoxyacetic acid (2,4-d), act as synthetic plant hormone auxins . These compounds are employed in many crops including rice, wheat, sorghum, sugar cane, and corn to control broadleaf weeds .
Mode of Action
They are absorbed through the leaves and translocated to the meristems of the plant, causing uncontrolled, unsustainable growth, and eventually plant death .
Biochemical Pathways
Similar compounds like 2,4-d are known to affect the normal hormonal regulation of plant growth and development, leading to uncontrolled cell division and growth . This uncontrolled growth can disrupt normal plant metabolic pathways, leading to plant death .
Pharmacokinetics
A study on 2,4-d in rats showed that after oral administration, the compound was absorbed and distributed in the body, with a mean cmax (maximum serum concentration) value of 6019 mg/L and an AUC (Area Under the Curve) value of 23,722 mg×h/L, indicating its bioavailability .
Result of Action
Based on the mode of action of similar compounds like 2,4-d, it can be inferred that the compound causes uncontrolled growth in plants, leading to their eventual death .
Action Environment
The action of 5-(2,4-Dichlorophenoxy)-3,6-diphenyl-1,2,4-triazine can be influenced by various environmental factors. For instance, similar compounds like 2,4-D are known to be highly soluble in water, volatile, and have a low potential to leach to groundwater . They are non-persistent in soil but may persist in aquatic systems under certain conditions . These properties can influence the compound’s action, efficacy, and stability in the environment.
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
5-(2,4-dichlorophenoxy)-3,6-diphenyl-1,2,4-triazine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H13Cl2N3O/c22-16-11-12-18(17(23)13-16)27-21-19(14-7-3-1-4-8-14)25-26-20(24-21)15-9-5-2-6-10-15/h1-13H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXHYHURJBLVFLQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(N=C(N=N2)C3=CC=CC=C3)OC4=C(C=C(C=C4)Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H13Cl2N3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-(4-fluorophenyl)-N-(3-(trifluoromethyl)phenyl)-6,7-dihydro-3H-imidazo[4,5-c]pyridine-5(4H)-carbothioamide](/img/structure/B2391856.png)


![N-(3-(dimethylamino)propyl)-N-(6-fluorobenzo[d]thiazol-2-yl)-3-(phenylthio)propanamide hydrochloride](/img/structure/B2391864.png)
![N-(3-(benzo[d]oxazol-2-yl)phenyl)-1,5-dimethyl-1H-pyrazole-3-carboxamide](/img/structure/B2391866.png)
![N-(2-methoxyphenyl)-2-(4-methoxyphenyl)-5-methyl-7-(pyridin-3-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2391868.png)
![2-[4-[3-(Phenylmethoxycarbonylamino)propyl]triazol-1-yl]acetic acid](/img/structure/B2391870.png)
![1-[4-(3-Fluorophenyl)-2-methylpiperazin-1-yl]prop-2-en-1-one](/img/structure/B2391871.png)




